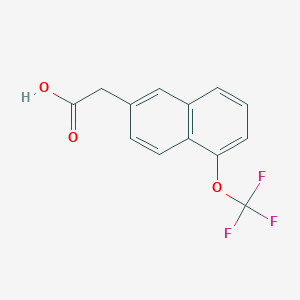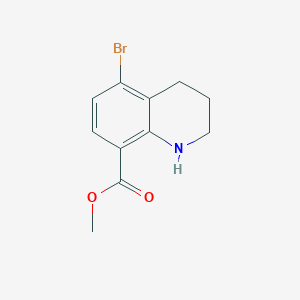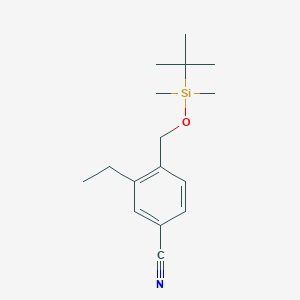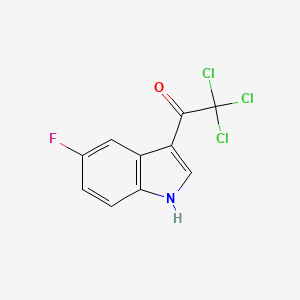![molecular formula C15H20O3Si B11848584 5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 831222-98-1](/img/structure/B11848584.png)
5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine . The benzofuran ring is then constructed through various cyclization reactions, often involving palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale protection and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde undergoes several types of chemical reactions, including:
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)
Major Products Formed:
Oxidation: 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carboxylic acid
Reduction: 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-methanol
Substitution: 7-Hydroxybenzofuran-5-carbaldehyde
Wissenschaftliche Forschungsanwendungen
7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, enhancing the compound’s stability and reactivity in various chemical reactions . The benzofuran ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison: 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde is unique due to its specific structural features, including the benzofuran ring and the TBDMS-protected hydroxyl group. These features confer distinct reactivity and stability compared to other similar compounds . The presence of the aldehyde group also allows for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
831222-98-1 |
|---|---|
Molekularformel |
C15H20O3Si |
Molekulargewicht |
276.40 g/mol |
IUPAC-Name |
7-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C15H20O3Si/c1-15(2,3)19(4,5)18-13-9-11(10-16)8-12-6-7-17-14(12)13/h6-10H,1-5H3 |
InChI-Schlüssel |
SSVKKBLDAWXZEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C(=CC(=C1)C=O)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848504.png)
![1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11848511.png)
![(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxylic acid](/img/structure/B11848519.png)




![3-Iodo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B11848542.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-](/img/structure/B11848545.png)




